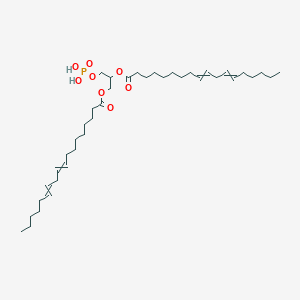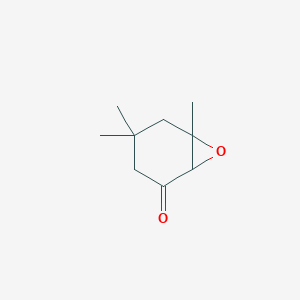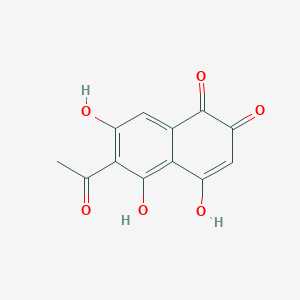
6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione, also known as juglone, is a natural compound found in the leaves, bark, and fruit hulls of several plant species, including Juglans regia (English walnut), Plumbago zeylanica (Ceylon leadwort), and Drosera species (sundews). Juglone has been the subject of extensive scientific research due to its diverse biological activities, including antibacterial, antifungal, antitumor, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione is complex and involves multiple pathways. Juglone has been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, which are involved in cell survival, proliferation, and inflammation. Juglone also targets various cellular components, such as mitochondria, lysosomes, and DNA, leading to oxidative stress, autophagy, and DNA damage.
Biochemical and physiological effects:
Juglone has been shown to exert various biochemical and physiological effects on cells and tissues. Juglone induces oxidative stress by generating reactive oxygen species (ROS) and depleting cellular glutathione levels. Juglone also induces autophagy, a cellular process involved in the degradation of damaged proteins and organelles. Furthermore, 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione has been shown to modulate the activity of various enzymes, such as NADPH oxidase, COX-2, and MMPs, which are involved in inflammation and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Juglone has several advantages as a research tool in the laboratory. Juglone is a natural compound that can be easily synthesized or isolated from plant sources. Juglone exhibits potent biological activities at low concentrations, making it a useful tool for studying cellular and molecular mechanisms. However, 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione has some limitations as a research tool. Juglone is unstable and can undergo auto-oxidation, leading to the formation of reactive intermediates that can damage cellular components. Juglone is also cytotoxic at high concentrations, which can limit its use in some experimental settings.
Direcciones Futuras
There are several future directions for research on 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione. One area of interest is the development of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione derivatives with improved pharmacological properties, such as increased stability, selectivity, and bioavailability. Another area of interest is the elucidation of the molecular mechanisms underlying the diverse biological activities of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione, which could lead to the identification of new drug targets. Furthermore, the potential use of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione as a natural preservative or pesticide in the food and agricultural industries is an area of growing interest.
Métodos De Síntesis
Juglone can be synthesized through the oxidation of 5-hydroxy-1,4-naphthoquinone using various oxidizing agents, such as potassium permanganate, chromic acid, or lead tetraacetate. The yield of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione synthesis depends on the reaction conditions, such as the type and concentration of the oxidizing agent, reaction temperature, and reaction time.
Aplicaciones Científicas De Investigación
Juglone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. Juglone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Juglone also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione has been found to possess antimicrobial activity against a broad range of bacterial and fungal pathogens.
Propiedades
Número CAS |
13378-89-7 |
|---|---|
Nombre del producto |
6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione |
Fórmula molecular |
C12H8O6 |
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
6-acetyl-4,5,7-trihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H8O6/c1-4(13)9-6(14)2-5-10(12(9)18)7(15)3-8(16)11(5)17/h2-3,14-15,18H,1H3 |
Clave InChI |
ROPCNKBGXFCXQJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C2C(=C1O)C(=CC(=O)C2=O)O)O |
SMILES canónico |
CC(=O)C1=C(C=C2C(=C1O)C(=CC(=O)C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



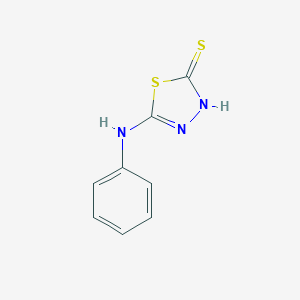
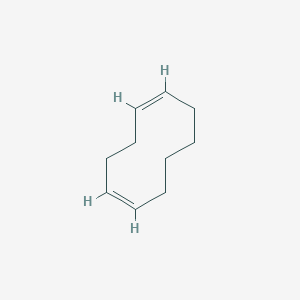
![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)
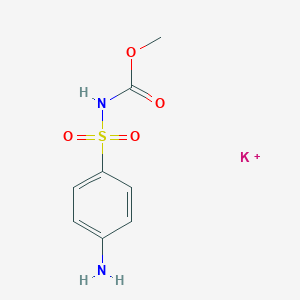
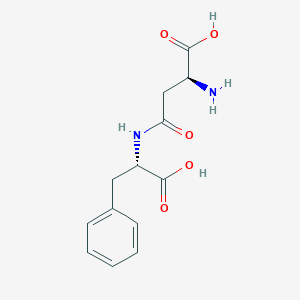

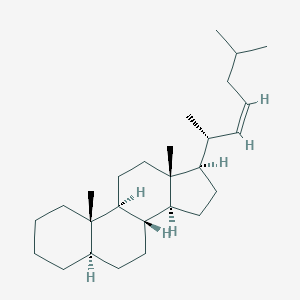
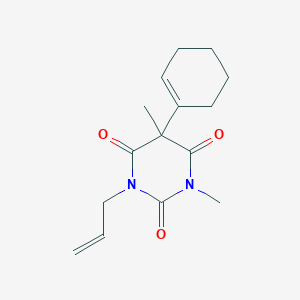
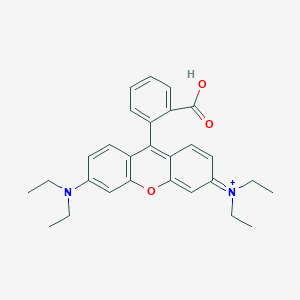
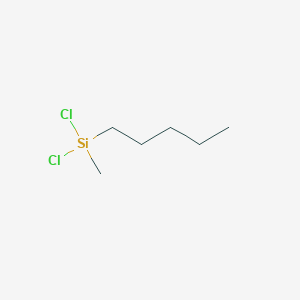
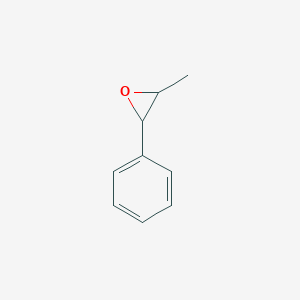
![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)
